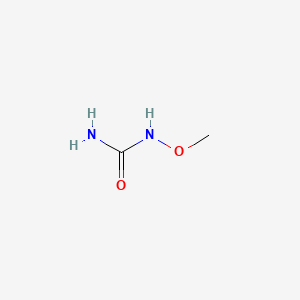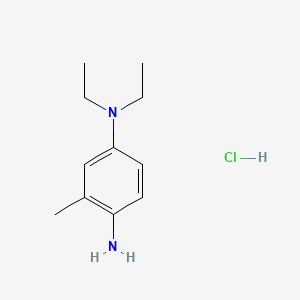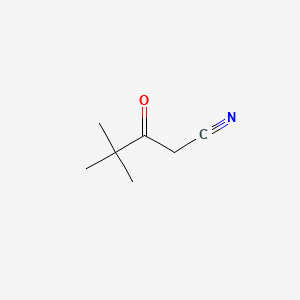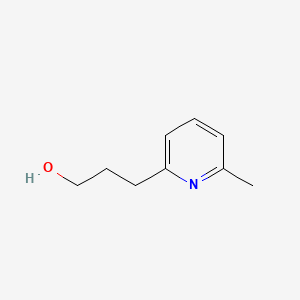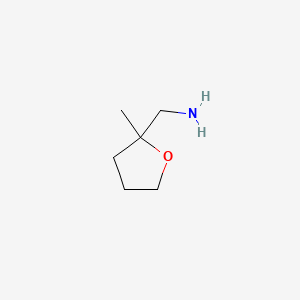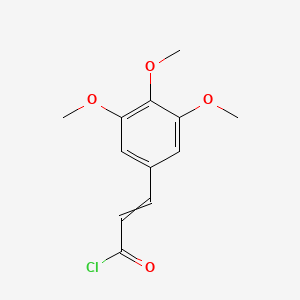
4-(三氟甲基)苯肼
描述
4-(Trifluoromethyl)phenylhydrazine (4-TFMPH) is a highly fluorinated compound that is used in a variety of applications in organic chemistry and materials science. It is a versatile reagent for the synthesis of a wide range of organic compounds and is used in a variety of processes, including the synthesis of pharmaceuticals, dyes, and other organic materials. 4-TFMPH is also used in the manufacture of a variety of industrial products, such as adhesives, coatings, and plastics. In addition, 4-TFMPH has been used in the study of biochemical and physiological processes and has been found to have a variety of effects on cells and organisms.
科学研究应用
有机合成
“4-(三氟甲基)苯肼”是重要的有机合成原料和中间体 。它可以用来合成多种有机化合物,促进新材料和药物的研发。
医药
该化合物在制药行业起着重要作用 。它可以用于合成各种药物,有助于研发新的治疗方法和疗法。
农药
在农药领域,“4-(三氟甲基)苯肼”用作各种农药合成中的中间体 。这有助于开发更有效、更环保的害虫防治解决方案。
染料和颜料
“4-(三氟甲基)苯肼”也用于染料和颜料的生产 。它可以促进新颜色的开发,并提高现有颜色的质量。
氧化石墨烯的还原和功能化
该化合物作为一种含有氟原子的苯肼类还原剂,参与了氧化石墨烯的一步还原和功能化过程 。该过程对于生产石墨烯至关重要,石墨烯是一种在电子学、光子学和其他领域具有广泛潜在应用的材料。
2-碘-9-三氟甲基-保尔酮的合成
“4-(三氟甲基)苯肼”可用于合成2-碘-9-三氟甲基-保尔酮 。该化合物是保尔酮的衍生物,保尔酮是一类以其抗癌特性而闻名的分子。
安全和危害
“4-(Trifluoromethyl)phenylhydrazine” is classified as a hazardous substance. It causes skin irritation, serious eye irritation, and may cause respiratory irritation. It is toxic if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust, vapor, mist, or gas, and to avoid contact with skin, eyes, or clothing. Use only under a chemical fume hood .
作用机制
Target of Action
4-(Trifluoromethyl)phenylhydrazine is a phenylhydrazine-based reductant . It primarily targets the process of reduction and functionalization of graphene oxide .
Mode of Action
The compound interacts with graphene oxide in a one-step reduction and functionalization process . The presence of fluorine atoms in the compound plays a crucial role in this interaction .
Biochemical Pathways
The primary biochemical pathway affected by 4-(Trifluoromethyl)phenylhydrazine is the reduction and functionalization of graphene oxide
Pharmacokinetics
It’s important to note that the compound is insoluble in water , which could impact its bioavailability.
Result of Action
The result of the compound’s action is the reduced and functionalized form of graphene oxide . This process is crucial in the synthesis of materials like 2-iodo-9-trifluoromethyl-paullone .
Action Environment
The compound should be stored at 2-8°C and is incompatible with oxidizing agents . These environmental factors can influence the compound’s action, efficacy, and stability. It’s also important to ensure adequate ventilation when handling the compound to avoid inhalation .
属性
IUPAC Name |
[4-(trifluoromethyl)phenyl]hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2/c8-7(9,10)5-1-3-6(12-11)4-2-5/h1-4,12H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBNLGTYGKCMLLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40190277 | |
| Record name | 4-(Trifluoromethyl)phenylhydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40190277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
368-90-1 | |
| Record name | 4-Trifluoromethylphenylhydrazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=368-90-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Trifluoromethyl)phenylhydrazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000368901 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(Trifluoromethyl)phenylhydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40190277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary application of 4-(Trifluoromethyl)phenylhydrazine in the context of the provided research?
A1: 4-(Trifluoromethyl)phenylhydrazine is primarily used as a derivatizing agent for the analysis of carbonyl groups in various materials, particularly in bio-oils [, , ] and plasma-treated polymer surfaces [, ].
Q2: How does 4-(Trifluoromethyl)phenylhydrazine interact with carbonyl groups, and how is this interaction detected?
A2: 4-(Trifluoromethyl)phenylhydrazine reacts with aldehydes and ketones to form hydrazones [, , ]. This reaction introduces a fluorine atom into the molecule, enabling detection and quantification using 19F NMR spectroscopy [, , ].
Q3: What advantages does 19F NMR spectroscopy offer for quantifying carbonyl groups after derivatization with 4-(Trifluoromethyl)phenylhydrazine?
A3: Compared to traditional methods like oximation, 19F NMR spectroscopy, following derivatization with 4-(Trifluoromethyl)phenylhydrazine, offers greater efficiency and comparable reliability. It requires a shorter analysis time (24 hours vs. 48 hours) and involves fewer steps [].
Q4: Can you provide an example of how 4-(Trifluoromethyl)phenylhydrazine was used to analyze the surface chemistry of modified polymers?
A4: Researchers studying the effects of plasma treatment on polyethylene (PE) surfaces used 4-(Trifluoromethyl)phenylhydrazine to identify the presence of imines. The reaction of the hydrazine with imines introduced fluorine to the surface, which was then quantified using XPS spectroscopy [, ].
Q5: Beyond bio-oils and polymers, are there other potential applications for 4-(Trifluoromethyl)phenylhydrazine in chemical analysis?
A5: The research highlights the use of 4-(Trifluoromethyl)phenylhydrazine for analyzing lignin and humins, byproducts of biorefining processes []. The ability to quantify carbonyl groups in these complex polymers suggests potential applications in characterizing other biomass-derived materials.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
